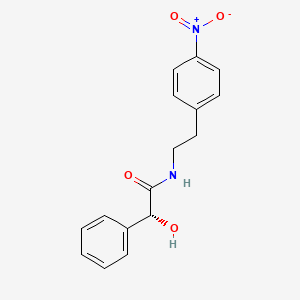
(R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide is a chemical compound with the molecular formula C16H16N2O4 and a molecular weight of 300.314 g/mol. This compound belongs to the class of acylamides, which are formed by the condensation of a carboxylic acid with an amine. It features an amide bond linking a phenylacetamide group to a 4-nitrophenethyl group, along with a hydroxyl group and two aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide involves several steps. One method includes the following steps :
Formation of p-nitrophenylacetaldehyde:
p-nitrophenylethanol is reacted with o-iodobenzoic acid in ethyl acetate under reflux conditions.Reduction Amination: The crude p-nitrophenylacetaldehyde is reacted with ®-2-amino-1-phenylethanol in dichloromethane, followed by the addition of sodium borohydride.
Final Product Formation: The resulting product is purified through column chromatography to obtain ®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide.
Industrial Production Methods
the synthesis methods described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to suit industrial requirements .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide has several scientific research applications:
Neurodegenerative Diseases: It has shown potential neuroprotective effects in models of Parkinson’s disease and Alzheimer’s disease.
Cancer Research: Studies have explored its anti-proliferative and anti-migratory effects on various cancer cell lines, suggesting its potential as an anti-cancer agent.
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Wirkmechanismus
The exact mechanism of action of ®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide is not fully understood. it is believed to interact with molecular targets and pathways involved in neuroprotection and cancer cell proliferation. The nitro group and hydroxyl group play crucial roles in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-Nitrophenethyl-(2-hydroxy-2-phenylethyl)-tert-butyl carbamate
- ®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylethylamine
Uniqueness
®-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both a nitro group and a hydroxyl group, along with the chiral center, differentiates it from other similar compounds and contributes to its potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(13-4-2-1-3-5-13)16(20)17-11-10-12-6-8-14(9-7-12)18(21)22/h1-9,15,19H,10-11H2,(H,17,20)/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDTDSOHPHFAQ-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the synthetic method described in the paper for (R)-2-Hydroxy-N-(4-nitrophenethyl)-2-phenylacetamide?
A1: The paper presents a novel approach to synthesizing this compound using a mixed anhydride method with pivaloyl chloride (PivCl) []. This method offers several advantages over traditional methods employing EDCI and HOBt, including:
- Improved yield: The PivCl method achieves a yield of 91.5–92.3%, significantly higher than previously reported methods [].
- High purity: The product is obtained with >99.0% HPLC purity, indicating a very clean reaction profile [].
- Mild reaction conditions: The reaction proceeds under mild conditions, minimizing the formation of unwanted side products [].
Q2: The paper mentions a side reaction during the synthesis. What is this side reaction, and how was it addressed?
A2: The researchers discovered a side reaction involving triethylamine hydrochloride, a reagent used in the synthesis []. This side reaction impacted the overall yield and purity of the desired product. To address this, they implemented a biphasic solvent system for the reaction. This effectively separated the reactants from triethylamine hydrochloride, preventing the side reaction and improving the yield and purity of the this compound [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Z)-(phenylhydrazinylidene)methyl]aniline](/img/structure/B579780.png)
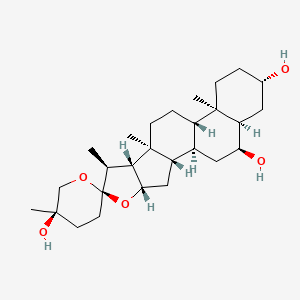
![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)

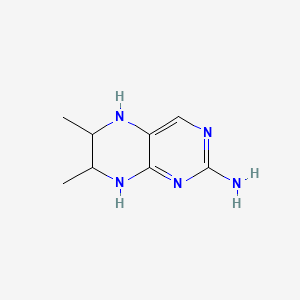

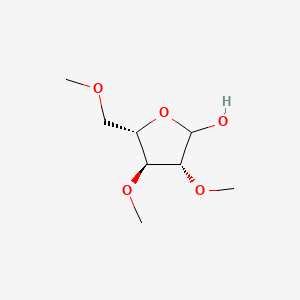

![benzyl 5-acetyloxy-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B579793.png)
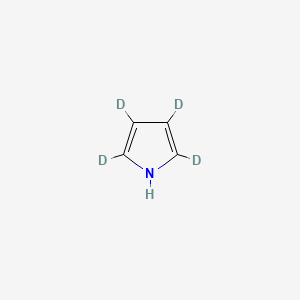
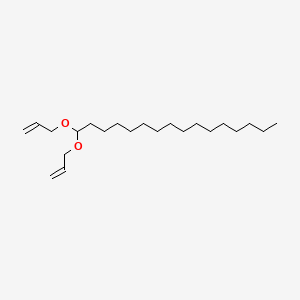
![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)

